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Head-to-Head Clinical Trial Design: Progabide
vs. Placebo
A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the head-to-head clinical trial design for

Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, in comparison to a placebo.

It is intended for researchers, scientists, and drug development professionals interested in the

clinical evaluation of GABAergic compounds. This document summarizes quantitative data

from key clinical trials, details experimental protocols, and visualizes the signaling pathway and

experimental workflows.

Mechanism of Action
Progabide is an agonist of both GABA-A and GABA-B receptors, the primary inhibitory

neurotransmitter systems in the central nervous system.[1] By mimicking the action of GABA,

Progabide enhances inhibitory neurotransmission, thereby reducing neuronal excitability.[1]

This mechanism of action has been investigated for its therapeutic potential in conditions

characterized by neuronal hyperexcitability, such as epilepsy and spasticity.
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The following tables summarize the quantitative outcomes from several double-blind, placebo-

controlled clinical trials of Progabide across different therapeutic areas.

Table 1: Efficacy of Progabide in Severe Epilepsy
Study
Design

Patient
Populatio
n

Treatmen
t Duration

Outcome
Measure

Progabid
e Group

Placebo
Group

p-value

Double-

blind,

crossover

trial[2][3]

20 patients

with

therapy-

resistant

epilepsy[2]

6 weeks

per period

Global

clinical

judgment

of

improveme

nt

12/20

patients

improved

2/20

patients

improved

< 0.01

Double-

blind,

crossover

trial

20 patients

with

therapy-

resistant

epilepsy

6 weeks

per period

Reduction

in total

seizure

number

Significant

reduction

No

significant

change

< 0.05

Double-

blind,

crossover

trial

15 patients

with

therapy-

resistant

epilepsy

6 weeks

per period

Reduction

in total

seizure

number

Significant

reduction

No

significant

change

< 0.01

Double-

blind,

crossover

trial

7 patients

with partial

epilepsy

6 weeks

per period

Reduction

in partial

seizures

Significant

reduction

No

significant

change

< 0.05

Double-

blind,

crossover

trial

6 patients

with

primary

generalize

d epilepsy

6 weeks

per period

Reduction

in

generalize

d seizures

Significant

reduction

No

significant

change

< 0.01
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Table 2: Efficacy of Progabide in Spasticity
Study
Design

Patient
Populatio
n

Treatmen
t Duration

Outcome
Measure

Progabid
e Group

Placebo
Group

p-value

Double-

blind,

crossover

trial

16 patients

with

spasticity

(14 with

multiple

sclerosis)

2 weeks

per period

Reduction

in spastic

hypertonia

Significant

reduction

No

significant

change

< 0.01

Double-

blind,

crossover

trial

16 patients

with

spasticity

2 weeks

per period

Suppressio

n of

patellar

tendon

reflexes

Significant

suppressio

n

No

significant

change

< 0.01

Double-

blind,

crossover

trial

16 patients

with

spasticity

2 weeks

per period

Reduction

in

frequency

of flexor

spasms

Significant

reduction

No

significant

change

< 0.05

Double-

blind,

crossover

trial

25 patients

with

spasticity

due to

multiple

sclerosis

4 weeks

per period

Lessened

spasticity

Associated

with

lessened

spasticity

Not

specified

Not

specified

Table 3: Efficacy of Progabide in L-Dopa-Induced
Dyskinesia
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Study
Design

Patient
Populatio
n

Treatmen
t Duration

Outcome
Measure

Progabid
e Group

Placebo
Group

p-value

Double-

blind,

controlled

trial

13

parkinsonia

n patients

with L-

DOPA-

induced

dyskinesia

Not

specified

Severity of

dyskinesia
No change

Not

specified

Not

significant

Double-

blind,

controlled

trial

13

parkinsonia

n patients

with "on-

off"

fluctuations

Not

specified

Extension

of "on"

period

Significantl

y extended

Not

specified
Significant

Experimental Protocols
Double-Blind, Crossover Trial for Severe Epilepsy

Objective: To compare the efficacy and safety of Progabide as an add-on therapy to

standard antiepileptic drugs versus placebo in patients with therapy-resistant epilepsy.

Study Design: A double-blind, two-period, crossover trial with randomized treatment

assignment.

Patient Population: 20 patients aged 7-47 years with therapy-resistant partial, partial with

secondary generalization, or generalized seizures.

Treatment: Patients received either Progabide (approximately 30 mg/kg/day) or a matching

placebo as an add-on to their standard antiepileptic drug regimen for 6 weeks. Following a

gradual crossover period of 3-4 days, patients were switched to the alternative treatment for

another 6 weeks.
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Efficacy Parameters: Total seizure count, counts of each seizure type, and a global clinical

judgment of improvement were recorded at biweekly intervals.

Safety Parameters: Adverse effects, brief clinical and neurological examinations, and

laboratory tests were monitored. Plasma concentrations of Progabide and associated

antiepileptic drugs were also measured.

Double-Blind, Crossover Trial for Spasticity
Objective: To evaluate the clinical effect of Progabide compared to placebo on spasticity.

Study Design: A double-blind, crossover trial consisting of two 2-week treatment periods.

Patient Population: 16 patients with spasticity in a stationary phase, with a median age of

45.5 years. Fourteen patients had multiple sclerosis and two had hereditary spastic

paraplegia.

Treatment: Patients received a median daily dosage of 24.3 mg/kg of Progabide or a

placebo.

Outcome Measures: The primary efficacy measures included assessments of spastic

hypertonia, tendon reflexes (patellar), and the frequency of flexor spasms. Voluntary power

was also registered.

Mandatory Visualization
GABAergic Signaling Pathway
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Caption: GABAergic signaling pathway and the action of Progabide.

Experimental Workflow: Head-to-Head Clinical Trial
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Phase 1: Screening & Enrollment

Phase 2: Randomization & Blinding

Phase 3: Treatment Periods (Crossover Design)

Phase 4: Data Collection & Analysis

Patient Pool
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Eligible Patients
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Group A Group B

Treatment Period 1
(e.g., 6 weeks)

Progabide

Treatment Period 2
(e.g., 6 weeks)

Placebo

Placebo

Progabide

Washout/Crossover
(e.g., 3-4 days)

Efficacy & Safety Data
Collection (Biweekly)

Unblinding

Statistical Analysis

Results & Conclusion

Click to download full resolution via product page

Caption: Workflow of a double-blind, placebo-controlled crossover trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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